N-(5-Hydroxypyridin-3-YL)methanesulfonamide
Description
Properties
Molecular Formula |
C6H8N2O3S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
N-(5-hydroxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-12(10,11)8-5-2-6(9)4-7-3-5/h2-4,8-9H,1H3 |
InChI Key |
OXRQYYSTCMQHRV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CN=C1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Hydroxypyridin-3-YL)methanesulfonamide typically involves the reaction of 5-hydroxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-(5-Hydroxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Hydroxypyridin-3-YL)methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Hydroxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the sulfonamide moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N-(5-Hydroxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(5-Hydroxypyridin-2-YL)methanesulfonamide: This compound has a similar structure but differs in the position of the hydroxyl group, which can lead to different chemical and biological properties.
N-[3-(5-Hydroxypyridin-3-YL)phenyl]methanesulfonamide: This compound has an additional phenyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
